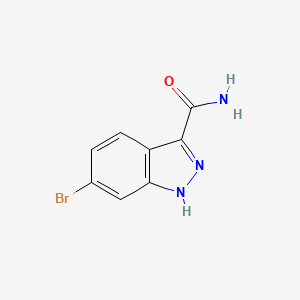

6-Bromo-1H-indazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCFPVXXLJQESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Bromo 1h Indazole 3 Carboxamide

Established Synthetic Pathways for the 6-Bromo-1H-indazole Scaffold

The construction of the 6-bromo-1H-indazole core is a critical first step, which is then followed by the introduction of the 3-carboxamide moiety. Established methods focus on the regioselective functionalization of the indazole nucleus, specific bromination at the C-6 position, and subsequent formation of the amide group.

Regioselective Functionalization Strategies of the Indazole Nucleus

The indazole ring system, a bicyclic heteroaromatic compound, can be functionalized at various positions. Directing substituents to the desired position is a key challenge in the synthesis of indazole derivatives. For the synthesis of 3-substituted indazoles, direct electrophilic substitution is often difficult. Therefore, many synthetic strategies involve building the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) precursor.

One common approach involves the diazotization of an appropriately substituted o-toluidine (B26562) derivative. Another strategy is the cyclization of phenylhydrazines. The choice of starting material and reaction conditions dictates the final substitution pattern on the indazole ring.

A review of functionalization at the 3-position of indazoles highlights various methods, including halogenation, alkylation, and acylation. These reactions are crucial for introducing the necessary precursors for the carboxamide group.

Methodologies for Introducing Bromine at the C-6 Position

The introduction of a bromine atom specifically at the C-6 position of the indazole ring is a pivotal step. This is often achieved by starting with a bromine-substituted aniline (B41778) or a related precursor. For instance, the synthesis can begin with a 4-bromo-2-alkylaniline derivative.

Direct bromination of the indazole ring can also be employed, though controlling the regioselectivity can be challenging. The use of N-bromosuccinimide (NBS) is a common method for the bromination of indazoles. The reaction conditions, including the solvent and temperature, can influence the position of bromination. For example, a patent describes the use of NBS in acetonitrile (B52724) at a controlled temperature for the bromination of a substituted 2-methylaniline to eventually yield a 5-bromo-4-fluoro-1H-indazole. Another study reports the use of dibromohydantoin (DBDMH) under ultrasound irradiation for the C-3 bromination of indazoles, highlighting an alternative and efficient method.

Synthesis of the 3-Carboxamide Moiety

Once the 6-bromo-1H-indazole scaffold is in hand, the final step is the introduction of the 3-carboxamide group. A prevalent method involves the conversion of a 3-carbaldehyde or 3-carboxylic acid derivative.

The synthesis of 1H-indazole-3-carboxylic acid can be achieved by introducing a carboxyl group using n-butyl lithium and carbon dioxide on a protected indazole. This carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to form the corresponding carboxamide.

Alternatively, a convergent synthesis has been reported for 1-arylindazole-3-carboxamides starting from isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald-Hartwig intramolecular cyclization. This method offers good to excellent yields for a variety of carboxamides.

Advanced Synthetic Approaches to 6-Bromo-1H-indazole-3-carboxamide

More recent synthetic strategies focus on improving efficiency, selectivity, and environmental friendliness. These include the use of organometallic reagents and the development of metal-free and green chemistry protocols.

Exploiting Organometallic Reagents in C-Br Functionalization

Organometallic reagents play a crucial role in modern organic synthesis, enabling a wide range of C-C and C-heteroatom bond formations. In the context of this compound synthesis, organometallic chemistry can be applied to both the formation of the indazole ring and the functionalization of the C-Br bond.

Transition metal-catalyzed cross

Chemical Modifications and Analog Design of this compound Derivatives

The design and synthesis of analogs of this compound are driven by the goal of optimizing its chemical and biological properties. Key strategies involve N-alkylation and N-acylation, diversification of the carboxamide moiety, and the introduction of substituents onto the indazole ring system.

Strategies for N-Alkylation and N-Acylation at N1 and N2 Positions

The nitrogen atoms at positions N1 and N2 of the indazole ring are primary sites for chemical modification. N-alkylation and N-acylation reactions at these positions can significantly influence the molecule's physicochemical properties and biological activity.

The regioselectivity of N-alkylation is a critical aspect, as the resulting N1 and N2 isomers can exhibit distinct biological profiles. Studies have shown that the choice of reaction conditions, such as the base and solvent, can direct the alkylation to a specific nitrogen. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been reported as a promising system for achieving N1-selective alkylation of indazoles. nih.gov This method has been shown to be effective for a range of C-3 substituted indazoles, including those with a carboxamide group, yielding high regioselectivity for the N1 isomer. nih.gov Conversely, the presence of certain substituents on the indazole ring, such as electron-withdrawing groups at the C-7 position, can favor the formation of the N2-alkylated product. nih.gov

N-acylation of indazoles is another strategy to introduce diverse functional groups. Regioselective N-acylation often leads to the N1-substituted product, which can be attributed to the thermodynamic stability of this isomer. nih.gov These N-acyl derivatives can serve as intermediates for further modifications or as final compounds with desired activities.

A variety of alkylating and acylating agents can be employed, including primary alkyl halides, secondary alkyl tosylates, and various acyl chlorides, allowing for the introduction of a wide range of substituents. nih.gov For example, propargyl bromide has been used to introduce an alkyne functionality at the N1 position of 6-bromo-1H-indazole, which can then undergo further reactions like 1,3-dipolar cycloadditions to create more complex derivatives. researchgate.net

Diversification of the Carboxamide Functional Group

One common approach is the coupling of the corresponding 6-bromo-1H-indazole-3-carboxylic acid with a variety of amines to generate a library of N-substituted carboxamides. researchgate.net This can be achieved using standard peptide coupling reagents. This strategy allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. researchgate.netnih.gov The resulting derivatives can be screened for enhanced biological activity. nih.gov

For instance, research has shown that substituting the carboxamide with different hydrophobic rings can be crucial for inhibitory activity against certain kinases. nih.gov Introducing hydrophilic groups into the carboxamide substituent can also be a key strategy to modulate properties like solubility and cell permeability. nih.gov

Furthermore, the carboxamide can be converted into other functional groups. For example, it can be dehydrated to form a nitrile (6-bromo-1H-indazole-3-carbonitrile), or hydrolyzed to the carboxylic acid (6-bromo-1H-indazole-3-carboxylic acid), which can then be used as a handle for further derivatization.

Introduction of Diverse Substituents onto the Indazole Ring System

The introduction of various substituents onto the benzene portion of the indazole ring system is a powerful strategy for fine-tuning the electronic and steric properties of the molecule. The bromine atom at the 6-position of the parent compound is a particularly useful handle for introducing diversity through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce aryl, heteroaryl, or alkyl groups at the C6 position by reacting the bromo-indazole with an appropriate boronic acid or ester. researchgate.net This approach allows for the synthesis of a vast array of derivatives with different substituents, which can significantly impact the compound's biological activity. mdpi.com

Other positions on the indazole ring can also be functionalized. For example, direct C-H functionalization methods are emerging as powerful tools to introduce substituents at various positions on the indazole core, avoiding the need for pre-functionalized starting materials. researchgate.net Halogenation at other positions, such as iodination at the C3 position, can provide an additional handle for further cross-coupling reactions. chim.it The choice of substituents and their position on the indazole ring can be guided by structure-activity relationship (SAR) studies to optimize the desired properties. nih.govnih.gov

Analytical Characterization Techniques for Novel this compound Derivatives

The synthesis of novel this compound derivatives necessitates rigorous characterization to confirm their chemical structures and purity. A combination of spectroscopic and crystallographic techniques is routinely employed for this purpose.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, IR, Raman Spectroscopy)

Spectroscopic methods are indispensable for the elucidation of the molecular structure of newly synthesized this compound derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique.

¹H NMR provides detailed information about the number and chemical environment of protons in the molecule. researchgate.netresearchgate.net Characteristic signals in the aromatic region confirm the presence of the indazole ring, and the chemical shifts and coupling constants of these protons can help determine the substitution pattern. researchgate.net The protons of the carboxamide group and any N-alkyl or N-acyl substituents will also have distinct resonances. researchgate.net

¹³C NMR is used to identify all the carbon atoms in the molecule, including the carbonyl carbon of the carboxamide group and the carbons of the indazole ring. nih.gov

¹⁵N NMR can provide direct information about the nitrogen atoms in the indazole ring and the carboxamide group, which can be particularly useful for distinguishing between N1 and N2 isomers. researchgate.net

Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) , are employed to establish the connectivity between protons and carbons, aiding in the complete structural assignment. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. researchgate.net The characteristic stretching vibrations of the N-H and C=O bonds of the carboxamide group, as well as the C=C and C-N bonds of the indazole ring, can be readily identified in the IR spectrum.

Raman Spectroscopy can also be used to provide complementary vibrational information to IR spectroscopy, aiding in the structural characterization.

The following table summarizes the key spectroscopic data for a representative this compound derivative.

| Technique | Observed Features | Interpretation |

| ¹H NMR | Signals in the aromatic region (δ 7-9 ppm), a broad singlet for NH₂ protons. researchgate.net | Confirms the presence of the substituted indazole ring and the primary carboxamide group. |

| ¹³C NMR | Signal for the carbonyl carbon (C=O) around δ 160-170 ppm. nih.gov | Indicates the presence of the carboxamide functional group. |

| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight. researchgate.net | Confirms the molecular mass of the synthesized compound. |

| IR Spec | N-H stretching vibrations (around 3100-3500 cm⁻¹), C=O stretching vibration (around 1650 cm⁻¹). researchgate.net | Confirms the presence of the carboxamide functional group. |

X-ray Crystallography for Solid-State Structure Elucidation

This technique is particularly valuable for:

Unambiguously confirming the regiochemistry of substitution, such as distinguishing between N1 and N2 isomers. researchgate.net

Determining the stereochemistry of the molecule if chiral centers are present.

Analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice, which can provide insights into the compound's physical properties. researchgate.net

The process involves growing a suitable single crystal of the compound, collecting X-ray diffraction data, and then solving and refining the crystal structure. wpmucdn.com The resulting structural model provides a detailed and accurate picture of the molecule's architecture.

The following table outlines the key information obtained from an X-ray crystallographic analysis.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. libretexts.org |

| Space Group | The symmetry of the crystal lattice. nih.gov |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. researchgate.net |

| Torsion Angles | The conformation of flexible parts of the molecule. |

| Intermolecular Interactions | How molecules are packed in the crystal, including hydrogen bonds and other non-covalent interactions. researchgate.net |

Structure Activity Relationship Sar Investigations of 6 Bromo 1h Indazole 3 Carboxamide Derivatives

Systematic Exploration of Substituent Effects on Biological Efficacy

The biological activity of 6-bromo-1H-indazole-3-carboxamide derivatives can be finely tuned by the strategic introduction of various substituents. Researchers have systematically explored the effects of modifications at different positions of the indazole ring and the carboxamide moiety to understand their influence on target engagement and biological response.

Role of Bromine at Position 6 in Target Interaction and Potency

The bromine atom at the 6-position of the indazole ring plays a significant, albeit complex, role in the biological activity of these derivatives. Its electron-withdrawing nature and lipophilic character can influence the compound's pharmacokinetic and pharmacodynamic properties. In the context of antimicrobial activity, the presence of a bromine atom at the 6-position is thought to enhance the compound's ability to penetrate bacterial cells due to an increase in lipophilicity. researchgate.net This enhanced penetration could lead to better interaction with intracellular targets. researchgate.net For instance, in a series of 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety, several compounds exhibited moderate to good inhibitory activity against various bacterial and fungal strains. researchgate.net

In the realm of synthetic cannabinoid receptor agonists, the position of the halogen on the indazole core has been shown to be a critical determinant of potency. While direct SAR data for 6-bromo-indazole-3-carboxamides is limited in this specific context, studies on related 5-halogenated indazole-3-carboxamides provide valuable insights. For example, in a series of indazole-3-carboxamide synthetic cannabinoid receptor agonists, analogs with a fluorine at the 5-position generally displayed the lowest EC50 values, indicating higher potency. researchgate.net Interestingly, for derivatives with a methyl ester at the head moiety, chlorinated analogs were more potent than brominated analogs. researchgate.net Conversely, for compounds with an amide head group, this trend was reversed. researchgate.net These findings suggest that the electronic and steric effects of the halogen, in concert with other substituents, are crucial for receptor interaction.

Influence of N-Substitution Pattern on Activity and Selectivity

The substitution pattern on the nitrogen atoms of the indazole ring is a key determinant of the biological activity and selectivity of this compound derivatives. The two possible sites for substitution, N1 and N2, give rise to regioisomers that can exhibit distinct pharmacological profiles. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-indazole tautomer.

In the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a series of N-1-substituted indazole-3-carboxamide derivatives were synthesized. nih.gov Starting from the weakly active unsubstituted 1H-indazole-3-carboxamide, the introduction of a three-carbon linker between the N1 position and various heterocycles led to a significant increase in inhibitory activity. nih.gov This highlights the importance of the N1 position as a vector for introducing functionalities that can access additional binding pockets within the target enzyme. nih.gov

The nature of the substituent at the N1 position is also critical. Both N-alkyl and N-aryl substitutions have been explored. The choice between an alkyl or aryl group can dramatically influence the compound's properties, including its ability to participate in specific interactions with the target protein.

| Compound | N1-Substituent | Target | Activity (IC50) |

| 1 | Unsubstituted | PARP-1 | Weak |

| 2 | 1-(3-(piperidine-1-yl)propyl) | PARP-1 | 36 µM |

| 3 | 1-(3-(2,3-dioxoindolin-1-yl)propyl) | PARP-1 | 6.8 µM |

Data sourced from a study on N-substituted indazole-3-carboxamides as PARP-1 inhibitors. nih.gov

Impact of Carboxamide Modifications on Ligand-Receptor Binding

The 3-carboxamide group is a cornerstone of the this compound scaffold, serving as a critical hydrogen bond donor and acceptor, and as a key attachment point for various substituents that can modulate ligand-receptor interactions. Modifications to the amide nitrogen have been extensively studied to optimize binding affinity and selectivity.

In the development of antiviral agents against SARS-CoV-2, a series of N-arylindazole-3-carboxamide derivatives were synthesized and evaluated. nih.gov The study revealed that specific substitution patterns on the N-aryl ring were crucial for potent inhibitory activity. nih.gov For instance, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide exhibited a potent inhibitory effect against SARS-CoV-2 with an EC50 of 0.69 µM. nih.gov This underscores the importance of the electronic and steric properties of the N-aryl substituent in dictating antiviral potency. nih.gov

The nature of the substituent on the amide nitrogen can influence not only potency but also the selectivity profile of the compound. The ability to introduce a wide range of chemical diversity at this position allows for the fine-tuning of the molecule's interaction with the target protein, enabling the optimization of its pharmacological properties.

Stereochemical and Regioisomeric Effects on Biological Profiles

The three-dimensional arrangement of atoms (stereochemistry) and the placement of functional groups (regioisomerism) are critical factors that can profoundly influence the biological activity of this compound derivatives.

As previously mentioned, the regioselectivity of N-alkylation (N1 versus N2) is a crucial consideration in the synthesis and biological evaluation of these compounds. The resulting regioisomers often exhibit different biological activities and selectivities due to the altered orientation of the substituents and their ability to interact with the target protein.

Furthermore, the introduction of chiral centers into the molecule can lead to enantiomers with distinct biological properties. While specific studies on the stereochemistry of this compound derivatives are not abundant, research on related indazole-3-carboxamides as cannabinoid receptor agonists has shown that the (S)-enantiomer is generally more potent than the (R)-enantiomer. This highlights the importance of stereochemistry in achieving optimal receptor binding.

Identification of Critical Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model represents the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. For the this compound scaffold, several critical pharmacophoric elements have been identified through various SAR studies.

Indazole Core: The bicyclic indazole ring serves as the central scaffold, providing a rigid framework for the presentation of other functional groups. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic residues in the binding site of a target protein.

N-Substituent on the Carboxamide: The substituent on the amide nitrogen provides a key point of diversity and can be tailored to occupy specific pockets within the binding site, thereby enhancing potency and selectivity.

N1-Position of the Indazole Ring: This position is often a key site for substitution, allowing for the introduction of various groups that can modulate the compound's physicochemical properties and explore additional interactions with the target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While specific 3D-QSAR studies on this compound derivatives are not widely reported, QSAR studies on broader classes of indazole derivatives have provided valuable insights into the structural requirements for activity. nih.gov

For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been performed to identify the key steric and electrostatic fields that influence inhibitory potency. nih.gov These models generate 3D contour maps that visualize the regions where bulky groups or electron-donating/withdrawing groups are favored or disfavored for optimal activity. nih.gov Such models can serve as a predictive tool for designing new, more potent inhibitors based on the this compound scaffold. The development of specific QSAR models for this class of compounds would be a valuable tool for future drug discovery efforts, enabling the rational design of derivatives with improved pharmacological profiles.

Biological and Pharmacological Investigations of 6 Bromo 1h Indazole 3 Carboxamide and Its Analogues

Enzyme Inhibition Studies and Mechanistic Elucidation

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

The 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class of ATP-competitive inhibitors for Glycogen Synthase Kinase-3β (GSK-3β). nih.gov GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its aberrant activity is linked to conditions like mood disorders. nih.gov

Research efforts have focused on optimizing this indazole-based core to develop potent and selective GSK-3β inhibitors. nih.gov Structure-activity relationship (SAR) studies have explored modifications at various positions of the 1H-indazole-3-carboxamide core to enhance inhibitory activity and improve pharmacokinetic properties. nih.gov One optimized analogue, compound 14 , demonstrated potent enzymatic and cellular GSK-3β inhibitory activity and was effective in an in vivo model of mood stabilization. nih.gov This highlights the potential of the 1H-indazole-3-carboxamide scaffold as a basis for developing new treatments for mood disorders. nih.gov

Table 1: GSK-3β Kinase Selectivity of an Optimized 1H-indazole-3-carboxamide Analogue (Compound 14)

| Kinase | % Inhibition at 1 µM |

|---|---|

| GSK-3β | 98 |

| CDK2/A | 25 |

| PKA | 15 |

| AKT1 | 10 |

Data sourced from a study on indazole-based GSK-3 inhibitors, illustrating the selectivity of an optimized compound. nih.gov

p21-Activated Kinase 1 (PAK1) Inhibition and Selectivity Profiles

The 1H-indazole-3-carboxamide structure has been successfully utilized to develop potent and selective inhibitors of p21-activated kinase 1 (PAK1), a key enzyme in oncogenic signaling pathways. researchgate.netnih.gov Aberrant PAK1 activation is associated with tumor progression, making it a promising target for anticancer therapies. nih.gov

Through a fragment-based screening approach, 1H-indazole-3-carboxamide derivatives were identified as potential PAK1 inhibitors. nih.gov Optimization of a hit compound led to the development of derivatives with significant potency. For instance, the representative compound 30l exhibited an IC50 of 9.8 nM for PAK1 and demonstrated high selectivity when tested against a panel of 29 other kinases. nih.gov SAR analysis revealed that substituting an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the bulk solvent region were crucial for both PAK1 inhibitory activity and selectivity. nih.gov These findings suggest that 1H-indazole-3-carboxamide derivatives are promising lead compounds for the development of selective PAK1 inhibitors with anti-tumor metastasis potential. nih.gov

Table 2: PAK1 Inhibition Data for a Representative 1H-indazole-3-carboxamide Analogue (Compound 30l)

| Parameter | Value |

|---|---|

| PAK1 IC50 | 9.8 nM |

This table highlights the potent inhibitory activity of an optimized 1H-indazole-3-carboxamide derivative against PAK1. nih.gov

Enhancer of Zeste Homologue (EZH1/EZH2) Inhibition

Enhancer of zeste homolog 2 (EZH2) and its close homolog EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through histone methylation. nih.govnih.gov Overactivity of PRC2 is linked to various cancers, making EZH1/2 inhibition a key therapeutic strategy. nih.govfigshare.com

Interestingly, 6-bromo-1H-indazole-3-carboxamide, often an intermediate in the synthesis of more complex inhibitors, showed good potency against EZH2 with an IC50 value of 35 ± 8 nM. nih.gov However, it displayed weak activity against EZH1, with an IC50 greater than 5000 nM, indicating a degree of selectivity for EZH2. nih.gov In silico modeling suggests that the bromo group can act as a hydrogen bond acceptor, contributing to its binding affinity within the PRC2-EZH2 complex. nih.gov

Studies have shown that dual inhibition of both EZH1 and EZH2 may be necessary to treat certain cancers, such as mixed-lineage leukemia-rearranged leukemias. nih.govnih.gov The indazole ring is a feature in some small molecules designed to bind to EZH2 and EZH1 in a cofactor-competitive manner. nih.gov

Table 3: Inhibitory Activity of this compound against EZH1 and EZH2

| Enzyme | IC50 (nM) |

|---|---|

| EZH2 | 35 ± 8 |

| EZH1 | > 5000 |

Data from a study on EZH1/EZH2 inhibitors, showing the selective potency of the 6-bromo analogue. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers. nih.govmdpi.com The indazole scaffold has been identified as a promising pharmacophore for the inhibition of FGFR kinases. nih.govnih.gov

Using a fragment-led de novo design approach, an indazole-based pharmacophore was developed. nih.gov Biological evaluation of a library of indazole-containing fragments revealed inhibitory activity against FGFR1–3 in the micromolar range (0.8–90 μM), with excellent ligand efficiencies. nih.gov Further optimization of an indazole-based hit compound, 9d (IC50 = 15.0 nM), led to the discovery of derivative 9u , which demonstrated the most potent FGFR1 inhibitory activity (IC50 = 3.3 nM) and good kinase selectivity. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds with FGFR1. nih.gov These results underscore the potential of the indazole core in designing potent and selective inhibitors of the FGFR family. nih.gov

Table 4: FGFR1 Inhibitory Activity of Indazole Derivatives

| Compound | FGFR1 IC50 (nM) |

|---|---|

| 9d | 15.0 |

| 9u | 3.3 |

This table presents the potent FGFR1 inhibition by optimized indazole derivatives. nih.gov

Bcr-Abl Kinase Inhibition (Wild Type and Mutant Forms)

The Bcr-Abl oncoprotein, a deregulated tyrosine kinase, is the cause of chronic myeloid leukemia (CML). nih.gov While inhibitors like imatinib (B729) are effective, resistance often develops, frequently due to mutations in the Bcr-Abl kinase domain. nih.govnih.gov

Research into new classes of inhibitors has shown that compounds with different scaffolds can overcome this resistance. While direct data on this compound was not prominent in the search results, the broader context of developing inhibitors for mutant Bcr-Abl is relevant. For instance, pyrido-pyrimidine-type kinase inhibitors have been shown to be active against both wild-type and various imatinib-resistant Bcr-Abl mutants, excluding the T315I mutation. nih.gov Similarly, ATP-based inhibitors like AP23464 have demonstrated potency against several imatinib-resistant mutants. nih.gov These findings highlight the ongoing search for diverse chemical scaffolds capable of inhibiting the full spectrum of Bcr-Abl kinase forms.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial blood glucose levels. scielo.brplos.org

While direct studies on this compound were not found, related heterocyclic structures have been investigated for this activity. For example, a series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides were evaluated for their inhibitory properties against α-glucosidase. nih.gov Specifically, the 6-bromo-2-phenyl substituted derivative 3a and the 6-bromo-8-iodo-2-phenyl-substituted derivative 3i showed potent dual inhibition of both α-glucosidase and α-amylase, with IC50 values for α-glucosidase of 1.08 ± 0.02 μM and 1.01 ± 0.05 μM, respectively. nih.gov These values are significantly more potent than the standard drug, acarbose. nih.gov This indicates that the bromo-substitution on aromatic heterocyclic systems can be a favorable feature for potent α-glucosidase inhibition.

Table 5: α-Glucosidase Inhibition by Bromo-Substituted Heterocycles

| Compound | α-Glucosidase IC50 (μM) |

|---|---|

| 3a (6-bromo-2-phenyl substituted) | 1.08 ± 0.02 |

| 3i (6-bromo-8-iodo-2-phenyl substituted) | 1.01 ± 0.05 |

| Acarbose (Standard) | 4.40 ± 0.05 |

This table shows the potent α-glucosidase inhibitory activity of bromo-substituted quinazoline (B50416) derivatives compared to the standard, acarbose. nih.gov

Other Relevant Kinase and Enzyme Target Interactions

The 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class for the inhibition of human Glycogen Synthase Kinase 3β (GSK-3β). nih.gov GSK-3β is a serine/threonine protein kinase implicated in numerous cellular processes, and its overactivity is linked to conditions such as type-2 diabetes and neurological disorders. nih.gov Through in silico screening of compound libraries followed by functional assays, several 1H-indazole-3-carboxamide derivatives were identified as inhibitors of human GSK-3β, with pIC50 values ranging from 4.9 to 5.5. nih.gov X-ray crystallography of one such compound complexed with GSK-3β confirmed that it binds to the enzyme's active site, validating the docking hypothesis and establishing this scaffold as a new basis for designing potent GSK-3β inhibitors. nih.gov The structure of 1H-indazole-3-amide is also a critical component in the drug Entrectinib, contributing significantly to its antitumor activity by interacting with tyrosine kinases. nih.gov

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of the 1H-indazole-3-carboxamide scaffold have demonstrated significant anti-proliferative and cytotoxic activities against a wide range of human cancer cell lines. nih.govnih.gov In one study, piperazine-indazole derivatives showed notable anti-proliferative effects, particularly against the K562 human chronic myeloid leukemia cell line. nih.gov Another study focusing on N-substituted 1H-indole-2-carboxamides, a related class, also reported potent activity. nih.gov

These compounds were evaluated using the MTT assay to determine their IC50 values (the concentration required to inhibit 50% of cell growth). nih.govnih.gov The efficacy was tested against a panel of cell lines including:

Leukemia: K-562 nih.govnih.gov

Lung Cancer: A549 nih.gov

Prostate Cancer: PC-3 nih.gov

Hepatoma (Liver Cancer): HepG-2 nih.gov

Breast Cancer: MCF-7 nih.gov

Colon Cancer: HCT-116 nih.gov

The results indicated that certain carboxamide derivatives possess sub-micromolar potency against leukemia cells and exhibit significant, selective inhibition of cell proliferation across various tumor types. nih.govnih.gov

Interactive Table: Anti-proliferative Activity of Carboxamide Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Reported IC50 Values (µM) | Source |

| Indole-2-carboxamides | K-562 | Leukemia | 0.33 - 0.61 | nih.gov |

| Indole-2-carboxamides | HCT-116 | Colon Cancer | ~1.01 | nih.gov |

| Indole-2-carboxamides | MCF-7 | Breast Cancer | 7.16 - 10.6 | nih.gov |

| Indazole Derivatives | K562 | Leukemia | Significant Activity | nih.gov |

| Indazole Derivatives | A549 | Lung Cancer | Activity Evaluated | nih.gov |

| Indazole Derivatives | PC-3 | Prostate Cancer | Activity Evaluated | nih.gov |

| Indazole Derivatives | HepG-2 | Hepatoma | Activity Evaluated | nih.gov |

The anti-proliferative effects of indazole and related carboxamide derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). nih.govmdpi.com Investigations into these mechanisms have revealed that these compounds can cause cell cycle arrest at different phases, such as G0/G1 or G2/M. nih.govnih.gov

For instance, inhibition of the 12-lipoxygenase (12-LOX) pathway in prostate cancer cells by inhibitors led to cell cycle arrest at the G0/G1 phase, which was associated with the suppression of cyclin D1 and D3 protein levels. nih.gov In other models, such as oral KB carcinoma cells, compounds have been shown to induce arrest at the late S and G2/M phases. nih.gov This disruption of the normal cell cycle progression is a key factor in inhibiting cancer cell growth. nih.gov

Furthermore, these compounds can trigger apoptosis. mdpi.comnih.gov The induction of apoptosis has been demonstrated through the detection of sub-G0/G1 peaks in flow cytometry analysis. nih.gov Mechanistic studies have pointed to several apoptotic pathways:

Caspase Activation: Activation of executioner caspases, such as caspase-3 and caspase-7. nih.gov

Bcl-2 Family Modulation: A shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2, Bcl-X(L)) proteins, favoring apoptosis. nih.gov

Survival Pathway Inhibition: Decreased phosphorylation of survival signaling proteins like Akt and loss of survivin. nih.gov

These findings suggest that the cytotoxic effects of this class of compounds are due to a multi-faceted mechanism involving both the halting of cell division and the active induction of cell death. mdpi.com

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

The indazole core is a recognized scaffold in the development of anti-inflammatory agents. Analogues of this compound have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory activity of indazole derivatives is often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. For instance, the COX-2 inhibitor Celecoxib is known to suppress inflammation by preventing the release of pro-angiogenic compounds like b-FGF. nih.gov Some indazole derivatives may exert their effects through similar mechanisms, interfering with the production of inflammatory mediators. nih.gov

Antimicrobial and Antifungal Evaluations against Pathogenic Strains

Derivatives of 6-bromo-1H-indazole have demonstrated notable antimicrobial and antifungal properties. researchgate.netbanglajol.info A series of novel 1,2,3-triazole derivatives containing the 6-bromo-1H-indazole scaffold were synthesized and evaluated for their effectiveness against various bacterial and fungal strains. researchgate.netbanglajol.info Several of these synthesized compounds showed moderate to good inhibitory activity when compared to standard drugs. researchgate.netbanglajol.info The antimicrobial action of indazole derivatives may stem from the inhibition of essential bacterial enzymes responsible for cell wall synthesis or DNA replication. researchgate.net

In other studies, carboxamide derivatives incorporating a 1,2,3-triazole ring have been designed as potential succinate (B1194679) dehydrogenase inhibitors, a key enzyme in fungal respiration. researchgate.netnih.gov One particular compound, A3-3, exhibited significant antifungal activity against several plant pathogenic fungi, with efficacy comparable to the commercial fungicide boscalid. researchgate.netnih.gov Furthermore, metronidazole (B1676534) derivatives featuring a 1H-1,2,3-triazole moiety have also shown potent antimicrobial activity, with some compounds displaying excellent inhibition of both fungal and bacterial growth. beilstein-journals.org

The antifungal potential of pyrazole (B372694) derivatives has also been explored. For example, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide demonstrated a promising antifungal effect against Candida albicans and Candida tropicalis, with its effectiveness increasing with higher concentrations. nih.gov

Table 1: Antimicrobial Activity of Selected Indazole and Triazole Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect | Reference(s) |

| 6-Bromo-1H-indazole-1,2,3-triazole analogues | Various bacterial and fungal strains | Moderate to good inhibition | researchgate.netbanglajol.info |

| Carboxamide derivatives with 1,2,3-triazole (e.g., A3-3) | Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia cerealis, Gaeumannomyces graminis | Significant antifungal activity, comparable to boscalid | researchgate.netnih.gov |

| Metronidazole 1H-1,2,3-triazole derivatives | Fungal and bacterial strains | Excellent antimicrobial activity | beilstein-journals.org |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans, Candida tropicalis | Promising antifungal effect | nih.gov |

Other Therapeutic Potential and Preclinical Activity

Inflammatory conditions can lead to anemia of inflammation, a condition partly mediated by the hormone hepcidin (B1576463). The inflammatory cytokine interleukin-6 (IL-6) is a key inducer of hepcidin expression. nih.gov IL-6 stimulates hepcidin production in liver cells, leading to decreased serum iron levels. nih.gov This induction is a direct process, not requiring new protein synthesis, and is mediated through the STAT3 signaling pathway. nih.gov Given the role of inflammation in hepcidin regulation, compounds with anti-inflammatory properties, such as certain indazole derivatives, could potentially modulate hepcidin production, although specific studies on this compound in this context are not detailed in the provided results.

The potential of indazole-related structures in combating parasitic infections has been explored. For instance, natural products with a similar scaffold have shown activity against protozoa responsible for Chagas disease and leishmaniasis. mdpi.com Synthetic analogues of these natural products have been developed and have demonstrated significant in vitro potency against Trypanosoma cruzi, Leishmania braziliensis, and L. amazonensis. mdpi.com Furthermore, novel 3-nitro-1H-1,2,4-triazole derivatives have been identified as potent anti-trypanosomal agents, with some compounds showing significantly greater potency than the reference drug benznidazole (B1666585) against T. cruzi. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, which includes indazoles, holds promise for the development of new anti-parasitic drugs.

Certain indazole derivatives have been investigated for their potential in treating neurological disorders. For example, the M5 muscarinic acetylcholine (B1216132) receptor is a target for such conditions, and a potent and selective positive allosteric modulator (PAM) based on an indazole sulfone scaffold has been developed. cinemap.eu Additionally, some synthetic cannabinoid indazole derivatives, such as ADB-INACA, have shown analgesic effects in a rat model of paclitaxel-induced peripheral neuropathy, suggesting a potential role in managing neuropathic pain. nih.gov

Analogues of this compound have been evaluated for their anti-angiogenic and antioxidant properties. A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, a structurally related compound, demonstrated significant anti-angiogenic activity. waocp.orgwaocp.org This compound also exhibited strong free radical scavenging capacity and inhibited the proliferation of human umbilical vein endothelial cells (HUVECs). waocp.orgwaocp.org The anti-angiogenic effects of such compounds may be linked to the inhibition of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. waocp.org Another compound, (E)-3-(3-methoxyphenyl) propenoic acid (3MPCA), has also shown promise as an anti-angiogenic agent by inhibiting the FGFR-1 protein. nih.gov

Computational and Theoretical Studies on 6 Bromo 1h Indazole 3 Carboxamide

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor, playing a crucial role in structure-based drug design.

Molecular docking simulations have been instrumental in identifying and optimizing indazole derivatives as potent inhibitors for various protein targets. For instance, studies on 1H-indazole-3-carboxamide derivatives identified them as potential inhibitors of p21-activated kinase 1 (PAK1), a recognized target for anticancer drug discovery. nih.gov Through a fragment-based screening approach, researchers developed a series of potent PAK1 inhibitors. The representative compound, 30l , demonstrated exceptional enzyme inhibition with an IC₅₀ value of 9.8 nM. nih.gov Structure-activity relationship (SAR) analysis revealed that the inhibitory activity and selectivity were highly dependent on the substitution patterns. Specifically, incorporating a hydrophobic ring into a deep back pocket of the enzyme and introducing a hydrophilic group into the bulk solvent region were critical for high potency. nih.gov

In another study, novel indazole derivatives were investigated as potential agents against renal cancer by docking them with the receptor PDB: 6FEW. nih.gov Similarly, docking studies of 3-chloro-6-nitro-1H-indazole derivatives against the Leishmania trypanothione (B104310) reductase (TryR) enzyme were performed to predict their binding conformation and stability, identifying several derivatives with moderate to strong activity against L. infantum. nih.gov The binding modes are not limited to enzyme inhibition; an indazole-based gold(III) carboxamide pincer complex was shown through biomolecular simulations to bind to DNA via a dual mechanism of minor groove binding and alkylation. researchgate.net

Table 1: Inhibitory Activity of a Representative 1H-Indazole-3-carboxamide Derivative

| Compound | Target | Activity (IC₅₀) |

|---|

| 30l (An example of a 1H-indazole-3-carboxamide derivative) | PAK1 | 9.8 nM nih.gov |

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that are crucial for ligand interaction. These interactions, which typically include hydrogen bonds, hydrophobic interactions, and π-π stacking, anchor the ligand in the active site and are essential for its biological activity.

For the potent PAK1 inhibitor 30l , docking studies elucidated the precise interactions responsible for its high affinity. The model showed that the indazole scaffold formed key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. Furthermore, the specific substitutions on the carboxamide moiety formed favorable contacts with residues in the hydrophobic back pocket and the solvent-exposed region, explaining the observed structure-activity relationship. nih.gov

In studies of related indazole derivatives targeting other proteins, similar detailed interaction maps have been generated. For example, when 3-chloro-6-nitro-1H-indazole derivatives were docked into the active site of Leishmania trypanothione reductase, the simulations identified key residues responsible for stabilizing the ligand-enzyme complex, providing a rationale for their observed antileishmanial activity. nih.gov The ability to pinpoint these key residues provides a roadmap for rationally designing next-generation inhibitors with improved potency and selectivity. nih.gov

Table 2: Examples of Interacting Residues for Indazole Scaffolds with Protein Targets

| Compound Class | Protein Target | Interacting Residues/Moieties | Interaction Type |

|---|---|---|---|

| 1H-indazole-3-carboxamides | PAK1 | Hinge region residues | Hydrogen Bonding nih.gov |

| 1H-indazole-3-carboxamides | PAK1 | Hydrophobic pocket residues | Hydrophobic Interactions nih.gov |

| Indazole-based gold complex | DNA | DNA bases in minor groove | Groove Binding & Alkylation researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the intrinsic electronic and structural properties of molecules. These methods provide detailed information that complements experimental findings.

DFT calculations have been employed to study the physicochemical properties and electrostatic potential of novel indazole derivatives. nih.gov By calculating the distribution of electron density, researchers can predict molecular properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. These calculations can guide the synthesis of new derivatives by predicting sites susceptible to electrophilic or nucleophilic attack, thereby aiding in the development of compounds with desired electronic characteristics for specific biological targets. nih.gov

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. While the 1H-tautomer is generally more stable, the energy difference can be small, and the less stable tautomer can be important in biological recognition processes.

Quantum chemical calculations can predict the relative stabilities of different conformers and tautomers. sigmaaldrich.com Studies on related heterocyclic systems, such as 1,2,3-triazole derivatives, have used DFT to analyze tautomerism, finding that the preference for a particular form can be influenced by intramolecular hydrogen bonds and the resulting aromatic stabilization energy. rsc.org For 6-Bromo-1H-indazole-3-carboxamide, conformational analysis would involve studying the rotation around the bond connecting the carboxamide group to the indazole ring, which can be influenced by intra- and intermolecular interactions.

The way molecules pack in a solid-state crystal is determined by a network of intermolecular interactions. DFT and crystallographic studies provide precise information about these forces, including hydrogen bonds and π-π stacking.

Table 3: Hydrogen-Bond Geometry in a Related Bromo-Indazole Derivative Crystal Structure Data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N3-H3A···N2 | 0.84 | 2.22 | 3.056 | 172 |

| C2-H2···O2 | 0.95 | 2.50 | 3.424 | 164 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide critical insights into its conformational stability and dynamic behavior, which are essential for its function as a potential drug candidate.

Detailed research findings from studies on similar carboxamide derivatives suggest that MD simulations are employed to analyze the stability of the ligand-protein complex. For instance, in studies of 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors, MD simulations were used to assess the stability of the compound when bound to the receptor. nih.gov The root-mean-square deviation (RMSD) values were monitored, with fluctuations between 1.0 and 2.0 Å indicating conformational stability. nih.gov This type of analysis would be directly applicable to understanding the behavior of this compound when interacting with a biological target.

Furthermore, MD simulations can elucidate the key interactions that stabilize the compound within a binding site. Energy decomposition analysis, as seen in the study of MAO-B inhibitors, can reveal the contribution of specific amino acid residues to the binding energy, highlighting the importance of van der Waals and electrostatic interactions. nih.gov For this compound, this would involve simulating the compound in a solvated environment, often mimicking physiological conditions, and analyzing its trajectory to identify stable conformations and the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to its binding affinity and selectivity.

A hypothetical MD simulation study on this compound interacting with a target kinase, for example, would likely involve the following steps:

System Preparation: Building the initial system containing the protein target, the ligand (this compound), water molecules, and counter-ions to neutralize the system.

Equilibration: A series of constrained simulations to allow the system to reach a stable temperature and pressure.

Production Run: An unconstrained simulation for a significant time scale (nanoseconds to microseconds) to observe the dynamic behavior of the system.

Analysis: Calculating various parameters from the simulation trajectory, such as RMSD, root-mean-square fluctuation (RMSF) of protein residues, and detailed interaction analysis.

The insights gained from such simulations are crucial for the rational design of more potent and selective derivatives based on the this compound scaffold.

| Parameter | Description | Significance for this compound |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand (or protein) in a given frame and a reference frame. | Indicates the stability of the ligand's binding pose over time. Low and stable RMSD suggests a stable conformation. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position. | Highlights flexible regions of the protein upon ligand binding and can identify key interacting residues. |

| Interaction Energy | The sum of van der Waals and electrostatic energies between the ligand and the protein. | Quantifies the strength of the binding interaction and can be decomposed to identify key residue contributions. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Crucial for understanding the specificity and stability of the binding interaction. |

Virtual Screening and De Novo Design Approaches for Novel Ligand Discovery

The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. nih.gov Virtual screening and de novo design are two computational strategies that leverage this scaffold to identify new and potent ligands.

Virtual Screening

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein or enzyme. nih.gov This approach has been successfully applied to identify inhibitors for various targets using the 1H-indazole-3-carboxamide core. For example, a fragment-based screening approach led to the identification of 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov Similarly, in silico screening of compound libraries identified 1H-indazole-3-carboxamides as a novel class of human GSK-3β inhibitors. nih.gov

In the context of this compound, a virtual screening campaign would typically involve:

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, either through experimental methods like X-ray crystallography or through homology modeling.

Compound Library Preparation: Large databases of chemical compounds are prepared for docking. This can include commercially available compounds or custom-designed libraries based on the this compound scaffold.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the binding conformation and score the binding affinity of each compound.

Hit Selection and Validation: The top-scoring compounds are selected as "hits" and are then subjected to further experimental validation to confirm their activity. nih.gov

The bromine atom at the 6-position of the indazole ring in this compound can play a significant role in binding through halogen bonding or by occupying a specific hydrophobic pocket, which can be a key filter in the virtual screening process.

De Novo Design

De novo design, on the other hand, is a computational method for designing novel molecules from scratch, rather than searching through existing compound libraries. This approach aims to build a molecule atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.

Starting with the this compound core, a de novo design algorithm could explore different chemical substitutions at various positions of the molecule to optimize its interactions with the target protein. For example, the carboxamide group can be modified to form additional hydrogen bonds, or different substituents can be added to the indazole ring to improve potency and selectivity. This approach allows for the exploration of a vast chemical space to design novel compounds with desired properties.

The combination of virtual screening and de novo design provides a powerful workflow for lead discovery. Virtual screening can identify initial hits, and de novo design can then be used to optimize these hits into more potent and drug-like candidates based on the this compound scaffold.

| Computational Approach | Description | Application to this compound |

| Structure-Based Virtual Screening | Docking of large compound libraries into the 3D structure of a target protein to predict binding affinity. | To identify novel compounds containing the this compound scaffold that can bind to a specific therapeutic target. |

| Ligand-Based Virtual Screening | Using the structure of a known active ligand (like a 1H-indazole-3-carboxamide derivative) to search for other molecules with similar properties. | To find compounds with similar pharmacophoric features to known active indazole carboxamides. |

| Fragment-Based Screening | Screening libraries of small chemical fragments to identify those that bind to the target, which are then grown or linked to create a larger lead compound. | The this compound core itself can be considered a fragment for building more complex molecules. |

| De Novo Design | Computational generation of novel molecular structures within the binding site of a target. | To design novel derivatives of this compound with optimized binding interactions and improved pharmacological properties. |

Future Research Trajectories and Advanced Applications of 6 Bromo 1h Indazole 3 Carboxamide

Strategic Optimization for Enhanced Potency, Selectivity, and Bioavailability

The core principle guiding the future development of 6-bromo-1H-indazole-3-carboxamide analogs is strategic molecular optimization. This process involves systematically modifying the lead compound to improve its pharmacological properties.

Potency and Selectivity: Structure-activity relationship (SAR) studies are crucial for enhancing potency and selectivity. For the related 1H-indazole-3-carboxamide scaffold, research has shown that substituting an appropriate hydrophobic ring into the deep back pocket of a target kinase and introducing a hydrophilic group into the bulk solvent region are critical for improving inhibitory activity and selectivity. nih.gov This dual approach allows for fine-tuning the molecule to fit precisely within its intended biological target while avoiding off-target interactions. For example, in the development of inhibitors for p21-activated kinase 1 (PAK1), a target in tumor progression, specific modifications to the indazole-carboxamide core led to a compound (30l) with an IC₅₀ value of 9.8 nM and high selectivity against a panel of 29 other kinases. nih.gov

Bioavailability: A significant hurdle for many promising drug candidates is poor oral bioavailability. drug-dev.comairitilibrary.com Future strategies for this compound analogs will likely incorporate advanced formulation techniques. These may include reducing particle size through micronization or creating nanoparticles via media milling to increase the dissolution rate. drug-dev.com Other approaches involve creating amorphous solid dispersions or utilizing lipid-based formulations like nanoemulsions to enhance solubility and permeability across the gastrointestinal membrane. drug-dev.com Furthermore, exploring alternative delivery routes, such as intranasal administration, could help overcome the gastrointestinal barrier. drug-dev.com

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research has highlighted the potential of indazole derivatives in oncology and microbiology, the structural versatility of the this compound core suggests it may be effective against a wider range of diseases. researchgate.netnih.gov

Oncology: Beyond established targets, new research is pointing to other kinases involved in cancer progression. Derivatives of the parent 1H-indazole scaffold are being investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell mitosis that is overexpressed in several cancers, including breast cancer. nih.gov One such derivative, compound K22, demonstrated exceptional PLK4 inhibitory activity (IC₅₀ = 0.1 nM) and significant anti-proliferative effects against MCF-7 breast cancer cells. nih.gov

Infectious Diseases: The scaffold has shown considerable promise as an antimicrobial agent. researchgate.net Analogs incorporating a 1,2,3-triazole moiety have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, with several derivatives showing moderate to good inhibition compared to standard drugs. researchgate.netbanglajol.info Additionally, related nitro-indazole derivatives have been identified as promising candidates for treating leishmaniasis, a parasitic disease. nih.govresearchgate.net Molecular modeling studies suggest these compounds may act by inhibiting Leishmania trypanothione (B104310) reductase, an essential enzyme for the parasite's survival. researchgate.net

Other Therapeutic Areas: The broader indazole class of compounds has a history of interacting with various biological targets, including protein kinase C, estrogen receptors, and serotonin (B10506) (5-HT) receptors, which are implicated in inflammation, hormonal cancers, and neurological disorders, respectively. researchgate.net This historical activity provides a rationale for screening this compound and its analogs against these and other target families to uncover new therapeutic applications.

| Potential Biological Target | Therapeutic Area | Key Findings/Derivative Type | Reference |

|---|---|---|---|

| p21-activated kinase 1 (PAK1) | Oncology (Anti-metastasis) | 1H-indazole-3-carboxamide derivatives showed potent and selective inhibition. | nih.gov |

| Polo-like kinase 4 (PLK4) | Oncology (Breast Cancer) | N-(1H-indazol-6-yl)benzenesulfonamide derivatives exhibited IC₅₀ values in the nanomolar range. | nih.gov |

| Bacterial and Fungal Enzymes | Infectious Disease | 6-bromo-1H-indazole-triazole analogs showed moderate to good antimicrobial activity. | researchgate.netbanglajol.info |

| Leishmania Trypanothione Reductase | Infectious Disease (Antiparasitic) | 3-chloro-6-nitro-1H-indazole derivatives were effective against Leishmania species. | nih.govresearchgate.net |

Development of Advanced Synthetic Methodologies for Analog Libraries

To efficiently explore the structure-activity relationships of the this compound scaffold, researchers are developing advanced synthetic methods capable of producing large and diverse libraries of related compounds.

Click Chemistry: One powerful technique is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry." This method was recently used to synthesize a series of novel 1,2,3-triazole derivatives attached to the 6-bromo-1H-indazole core. The process involved reacting a propargylated 6-bromo-1H-indazole with various substituted azides to rapidly generate a library of analogs with high yields and purity. researchgate.netbanglajol.info

Coupling Reactions: Traditional and modern coupling reactions remain central to analog synthesis. The core carboxamide linkage is typically formed by coupling 1H-indazole-3-carboxylic acid with a diverse range of substituted amines using coupling agents like HOBT and EDC.HCl. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce aryl or heteroaryl substituents onto the indazole ring system, often using microwave irradiation to accelerate the reaction. nih.gov

Novel Intermediate Synthesis: The development of efficient routes to key intermediates is also a focus. A recently optimized procedure allows for the direct synthesis of 1H-indazole-3-carboxaldehydes from variously substituted indoles through nitrosation in a mild acidic environment. rsc.org This provides a versatile starting point for conversion into the target carboxamides and other derivatives.

| Synthetic Method | Purpose | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Click Chemistry (CuAAC) | Rapidly link the indazole core to diverse fragments. | Copper catalyst, propargylated indazole, substituted azides. | researchgate.netbanglajol.info |

| Amide Coupling | Form the essential carboxamide bond. | EDC.HCl, HOBT, various amines. | researchgate.net |

| Suzuki-Miyaura Coupling | Introduce aryl/heteroaryl groups to the indazole ring. | Palladium catalyst, boronic acids, microwave irradiation. | nih.gov |

| Nitrosation of Indoles | Create key 1H-indazole-3-carboxaldehyde intermediates. | Slightly acidic environment. | rsc.org |

Design and Synthesis of this compound Probes for Target Validation

Confirming that a molecule exerts its therapeutic effect by binding to a specific biological target is a critical step in drug discovery. To achieve this, chemical probes are designed and synthesized. These probes are versions of the parent compound modified with a tag (e.g., a fluorescent dye or biotin) that allows for visualization or isolation of the drug-target complex. A key challenge is ensuring the tag does not interfere with the compound's binding affinity. Research into related indazole-3-carboxamides has explicitly included the goal of identifying positions on the molecule where such "bulky biophysical tags" could be attached without disrupting activity, demonstrating a clear trajectory toward probe development. researchgate.net

Integration of High-Throughput Screening and Artificial Intelligence in Drug Discovery Initiatives

Modern drug discovery increasingly relies on automation and computation to accelerate the identification and optimization of lead compounds.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a biological target. cijournal.ru Libraries of this compound analogs, synthesized using the advanced methods described above, are ideal for HTS campaigns to identify initial "hits" for a wide range of diseases. cijournal.ru

Artificial Intelligence (AI) and Machine Learning (ML): AI is revolutionizing drug discovery by predicting molecular properties and generating novel chemical structures. nih.govdrugdiscoverychemistry.com AI-based methods can predict the efficacy and potential toxicity of new analogs before they are synthesized, saving time and resources. nih.gov Generative algorithms can design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific target. drugdiscoverychemistry.com This approach combines structural data with ML algorithms to explore chemical space more effectively than experimental methods alone. nih.govyoutube.com

| Technology | Application in the Drug Discovery Pipeline | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Target identification, assay development, primary screening of compound libraries. | Rapidly screen analog libraries to find initial hits for new therapeutic targets. | cijournal.ru |

| Artificial Intelligence (AI) / Machine Learning (ML) | Predicting ADME/T properties, de novo drug design, lead optimization. | Design novel, optimized analogs with higher predicted success rates; identify new potential targets. | nih.govdrugdiscoverychemistry.comnih.gov |

| Generative Chemistry | Creation of novel molecular structures with desired properties. | Generate synthetically accessible molecules based on the indazole core that are tailored for high potency and selectivity. | drugdiscoverychemistry.com |

Repurposing Strategies for this compound in Emerging Pathologies

Drug repurposing, or finding new uses for existing compounds, is a time- and cost-effective strategy. The broad spectrum of biological activities already observed for the indazole scaffold—including anticancer, antimicrobial, and antiparasitic effects—makes this compound and its derivatives prime candidates for repurposing. researchgate.netnih.govnih.gov A strategic approach would involve screening existing, well-characterized analogs against emerging threats, such as drug-resistant bacterial strains, novel viruses, or neglected tropical diseases. Given the compound's demonstrated ability to interact with multiple biological targets, such screening efforts could yield unexpected and valuable new therapeutic leads.

Q & A

Q. What are the common synthetic routes for 6-Bromo-1H-indazole-3-carboxamide, and how do reaction conditions influence yield?

Synthesis typically starts with bromination of indazole precursors, followed by carboxamide functionalization. For example, a related compound, 5-bromo-1H-indazole-3-carboxylic acid, was synthesized with 84.8% yield via bromination under controlled temperature (40–60°C) and acidic conditions . Key factors include:

Q. How is the purity and structural identity of this compound validated?

Standard characterization methods include:

Q. What are the primary research applications of this compound in medicinal chemistry?

this compound serves as a scaffold for kinase inhibitors (e.g., targeting JAK or CDK families) due to its hydrogen-bonding capacity from the carboxamide group and halogen interactions from bromine. Derivatives are explored for anticancer and anti-inflammatory activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

- Bromine position : Analogues like 5-bromo-1H-indazole-3-carboxamide show reduced kinase inhibition compared to the 6-bromo isomer, suggesting positional sensitivity in target binding .

- Carboxamide substitution : Methyl or ethyl esters (e.g., methyl 6-bromo-1H-indazole-3-carboxylate) exhibit lower solubility but higher metabolic stability .

- Heterocyclic fusion : Benzothiazole or pyridine hybrids enhance selectivity for ATP-binding pockets .

Q. What crystallographic data are available for this compound, and how are refinement protocols optimized?

Single-crystal X-ray diffraction of related indazole derivatives (e.g., 6-bromo-1H-indazole-3-carboxylic acid) reveals:

Q. How can contradictory data in synthesis or bioactivity studies be resolved?

- Yield discrepancies : Optimize bromination stoichiometry (e.g., excess Br₂ may lead to di-brominated byproducts) .

- Bioactivity variability : Validate target engagement via cellular thermal shift assays (CETSA) to distinguish true inhibitors from false positives .

- Analytical conflicts : Cross-validate LC-MS and NMR data with independent synthetic batches to rule out impurities .

Q. What computational methods predict the reactivity of this compound in coupling reactions?

- DFT calculations : Model charge distribution to identify nucleophilic/electrophilic sites (e.g., C3 carboxamide as a Suzuki coupling partner) .

- Molecular docking : Simulate binding poses with kinase domains to prioritize derivatives for synthesis (e.g., Glide SP scoring in Schrödinger) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.